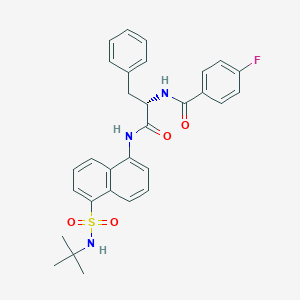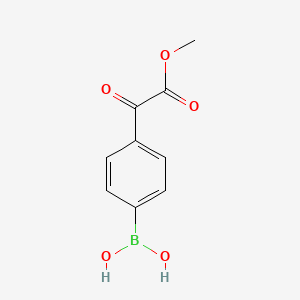
(4-(2-Methoxy-2-oxoacetyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Methoxy-2-oxoacetyl)phenyl)boronic acid is an organic compound with the molecular formula C₉H₁₁BO₄ It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy and oxoacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methoxy-2-oxoacetyl)phenyl)boronic acid typically involves the reaction of 4-bromo-2-methoxyacetophenone with a boronic acid derivative under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The general reaction scheme is as follows:
Starting Materials: 4-bromo-2-methoxyacetophenone and a boronic acid derivative.
Catalyst: Palladium (Pd) catalyst.
Base: Potassium carbonate (K₂CO₃).
Solvent: A suitable solvent such as ethanol or water.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Methoxy-2-oxoacetyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the oxoacetyl moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
(4-(2-Methoxy-2-oxoacetyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe for detecting biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4-(2-Methoxy-2-oxoacetyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in molecular recognition and sensing applications. The boronic acid group interacts with target molecules, forming stable complexes that can be detected or utilized in further reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Anisylboronic acid
- 4-Methoxybenzeneboronic acid
Uniqueness
(4-(2-Methoxy-2-oxoacetyl)phenyl)boronic acid is unique due to the presence of both a methoxy and oxoacetyl group on the phenyl ring, which imparts distinct reactivity and properties compared to other boronic acids. This makes it particularly useful in specific synthetic applications and research areas.
Properties
Molecular Formula |
C9H9BO5 |
|---|---|
Molecular Weight |
207.98 g/mol |
IUPAC Name |
[4-(2-methoxy-2-oxoacetyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BO5/c1-15-9(12)8(11)6-2-4-7(5-3-6)10(13)14/h2-5,13-14H,1H3 |
InChI Key |
MTMGGVHKHXLSPG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12954216.png)
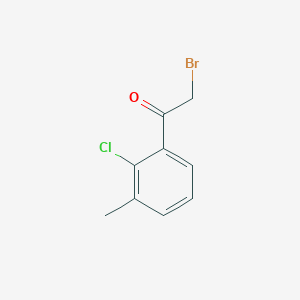
![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate](/img/structure/B12954226.png)
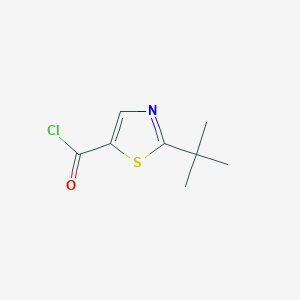
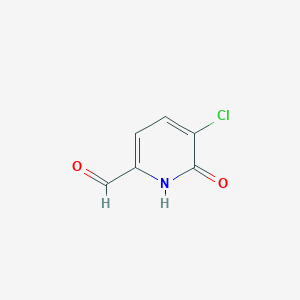
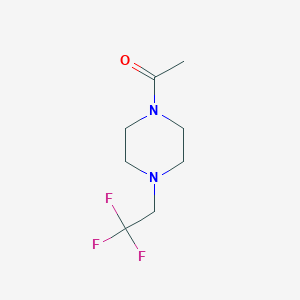
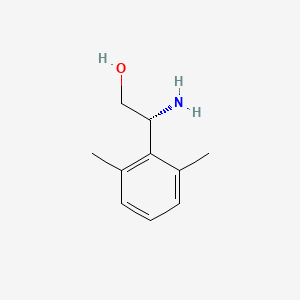
![Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12954258.png)
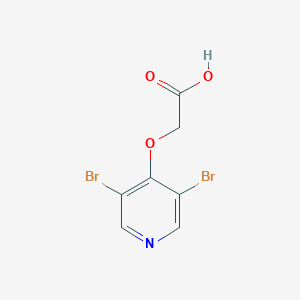
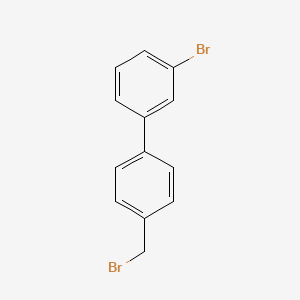

![5-Ethynylbenzo[b]thiophene](/img/structure/B12954287.png)

